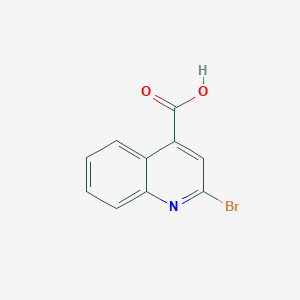

2-Bromoquinoline-4-carboxylic acid

Übersicht

Beschreibung

2-Bromoquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6BrNO2 It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromoquinoline-4-carboxylic acid can be synthesized through several methods. One common approach involves the bromination of quinoline-4-carboxylic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the quinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly important in industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium azide, amines, and thiols.

Oxidation Reactions: The carboxylic acid group can be oxidized to form quinoline-4-carboxylic acid derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, amines, thiols; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products:

- Substitution reactions yield various 2-substituted quinoline-4-carboxylic acid derivatives.

- Oxidation reactions produce quinoline-4-carboxylic acid derivatives.

- Reduction reactions result in quinoline-4-carbinol or quinoline-4-carbaldehyde.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of quinoline, including 2-bromoquinoline-4-carboxylic acid, exhibit antimicrobial properties. A study focused on synthesizing arylated quinoline analogs demonstrated that these compounds can inhibit the growth of Mycobacterium tuberculosis, presenting a promising avenue for developing new antitubercular agents .

Theranostic Applications

Quinoline-based compounds have been explored as theranostic agents, which combine therapeutic and diagnostic capabilities. Specifically, quinoline derivatives have been utilized in the development of radiopharmaceuticals for imaging and treating cancers, particularly in targeting fibroblast activation protein (FAP) in tumor cells .

Synthesis of Functional Polymers

This compound has been employed in the synthesis of functional polymers due to its ability to participate in various chemical reactions, including cross-linking and polymerization. This property allows for the creation of materials with tailored functionalities for applications in coatings and electronic devices.

Chromatographic Techniques

The compound has also found utility in analytical chemistry, particularly in chromatographic methods. Its unique properties enable it to serve as a standard or reference material in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures.

Case Studies

Wirkmechanismus

The mechanism of action of 2-bromoquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with molecular targets such as DNA or proteins. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the derivative and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Quinoline-4-carboxylic acid: Lacks the bromine atom, leading to different reactivity and biological activity.

2-Chloroquinoline-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.

2-Iodoquinoline-4-carboxylic acid: Contains an iodine atom, which can lead to different substitution patterns and biological activities.

Uniqueness: 2-Bromoquinoline-4-carboxylic acid is unique due to the presence of the bromine atom at the 2-position, which influences its reactivity and potential applications. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse quinoline derivatives. Additionally, the compound’s specific electronic and steric properties contribute to its distinct biological activities compared to its halogenated counterparts.

Biologische Aktivität

2-Bromoquinoline-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly focusing on its anticancer and antimalarial properties.

Chemical Structure and Synthesis

The structure of this compound features a bromine atom at the second position of the quinoline ring and a carboxylic acid group at the fourth position. This specific arrangement is crucial for its biological activity. The synthesis typically involves the bromination of quinoline derivatives followed by carboxylation reactions, which can be performed using various methods including Pfitzinger reactions and other organic transformations.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds synthesized from this framework have shown potent inhibitory effects against various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer).

- IC50 Values : In a study evaluating several derivatives, compounds exhibited IC50 values ranging from 7.7 to 14.2 µg/ml against HepG2 cells, comparable to standard chemotherapeutics like 5-fluorouracil (IC50 = 7.9 µg/ml) .

The mechanism through which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR). Molecular docking studies have suggested that these compounds bind effectively to the active site of EGFR, disrupting its function .

Antimalarial Activity

In addition to anticancer properties, this compound derivatives have shown promise as antimalarial agents. The quinoline scaffold is well-known for its antimalarial activity, particularly against Plasmodium falciparum.

- Efficacy : Compounds derived from quinoline-4-carboxamide series have been reported to exhibit low nanomolar activity against P. falciparum, with EC50 values around 120 nM . These compounds have been optimized for pharmacokinetic properties, leading to excellent oral efficacy in preclinical models.

Table 1: Summary of Biological Activities

Pharmacokinetics and Safety Profile

The pharmacokinetic profiles of these compounds are critical for their development as therapeutic agents. Studies have indicated favorable absorption and distribution characteristics in animal models, with some derivatives demonstrating high oral bioavailability (>80%) and prolonged half-lives .

Eigenschaften

IUPAC Name |

2-bromoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-9-5-7(10(13)14)6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUHABDKNXNXNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574000 | |

| Record name | 2-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15733-87-6 | |

| Record name | 2-Bromo-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15733-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.